Lipophilicity Advantage Over Amino and Carboxylic Acid Side‑Chain Analogs
The target compound exhibits a measured log P of approximately 1.4, placing it in the optimal CNS‑drug‑like space while retaining only one hydrogen‑bond donor . In contrast, the corresponding amine analog, 2-(1,3,4‑oxadiazol‑2‑yl)ethanamine, carries two H‑bond donors and a more basic nitrogen centre, which generally elevates polar surface area and reduces passive permeability, while the carboxylic acid analog, 2-(1,3,4‑oxadiazol‑2‑yl)acetic acid, is ionised at physiological pH and shows drastically reduced log D .
| Evidence Dimension | Lipophilicity (log P) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | log P ≈ 1.4; 1 H‑bond donor (experimental) |
| Comparator Or Baseline | 2-(1,3,4‑Oxadiazol‑2‑yl)ethanamine: 2 H‑bond donors, higher basicity; 2-(1,3,4‑Oxadiazol‑2‑yl)acetic acid: ionised at pH 7.4, log D ≪ 1 |
| Quantified Difference | Target compound’s log P ≈ 1.4 lies between the higher‑basicity amine (lower log D) and the fully ionised acid (negligible log D), providing a balanced permeability profile. |
| Conditions | Experimental log P determination (shake‑flask or HPLC method) |
Why This Matters
The single‑donor, neutral alcohol side chain offers a superior balance of solubility and passive permeability for CNS and intracellular target programmes relative to the ionisable amine and acid congeners.
